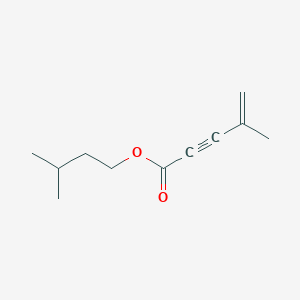
3-Methylbutyl 4-methylpent-4-en-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyl 4-methylpent-4-en-2-ynoate is an organic compound with the molecular formula C12H18O2. It is an ester, characterized by the presence of a carbonyl group adjacent to an ether linkage. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 4-methylpent-4-en-2-ynoate typically involves the esterification of 4-methylpent-4-en-2-ynoic acid with 3-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 4-methylpent-4-en-2-ynoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-methylpent-4-en-2-ynoic acid and 3-methylbutanol.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
3-Methylbutyl 4-methylpent-4-en-2-ynoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylbutyl 4-methylpent-4-en-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active components that exert biological effects. The compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-penten-2-one: An olefinic compound with a similar structure but different functional groups.
3-Methylpent-2-en-4-yn-1-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
3-Methylbutyl 4-methylpent-4-en-2-ynoate is unique due to its specific ester linkage and the presence of both alkyne and alkene groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
80220-86-6 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-methylbutyl 4-methylpent-4-en-2-ynoate |
InChI |
InChI=1S/C11H16O2/c1-9(2)5-6-11(12)13-8-7-10(3)4/h10H,1,7-8H2,2-4H3 |
InChI Key |
ZVLGFHGQULIOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C#CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















